molecular formula C11H13NO3 B12644531 5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid

5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid

Cat. No.: B12644531
M. Wt: 207.23 g/mol
InChI Key: XAIFVMCCJXQWJU-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid (CAS: 1431534-33-6) is a pyridine derivative featuring a cyclopropylmethoxy group at the 5-position, a methyl group at the 3-position, and a carboxylic acid moiety at the 2-position of the pyridine ring. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure combines the steric bulk of the cyclopropylmethoxy group with the electron-withdrawing properties of the carboxylic acid, enabling unique reactivity in cross-coupling reactions and intermediate derivatization .

The cyclopropylmethoxy group enhances metabolic stability compared to simpler alkoxy substituents, making it valuable in drug discovery. The methyl group at the 3-position further modulates steric and electronic interactions, influencing binding affinity in target proteins .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

5-(cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C11H13NO3/c1-7-4-9(15-6-8-2-3-8)5-12-10(7)11(13)14/h4-5,8H,2-3,6H2,1H3,(H,13,14)

InChI Key

XAIFVMCCJXQWJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(=O)O)OCC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be constructed through a series of condensation reactions involving suitable precursors.

    Introduction of the Cyclopropylmethoxy Group: This step involves the alkylation of the pyridine ring with cyclopropylmethanol under basic conditions.

Industrial Production Methods

Industrial production methods for 5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Reactivity

The compound has a molecular formula of C12_{12}H13_{13}N1_{1}O3_{3} and a molecular weight of 207.23 g/mol. The presence of the carboxylic acid group allows for typical acid-base reactions, esterification, and amidation. Additionally, the pyridine ring can undergo electrophilic aromatic substitution reactions, influenced by the cyclopropylmethoxy substituent which may alter reactivity patterns under different conditions.

Medicinal Chemistry Applications

1. Drug Development:
Research indicates that 5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid may interact with specific enzymes or receptors, suggesting potential roles in drug development. Initial studies have focused on its binding affinity to biological targets, which could lead to new therapeutic agents for various diseases.

2. Therapeutic Potential:
The compound's structural similarities to other biologically active pyridine derivatives suggest it may possess antimicrobial and anti-inflammatory properties. Ongoing investigations aim to elucidate these effects and their implications for treating conditions such as infections and inflammatory diseases.

Industrial Applications

1. Synthesis of Other Compounds:
5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its reactivity can be harnessed in multi-step synthesis processes to produce various derivatives with enhanced biological activities.

2. Catalysis:
The compound's ability to participate in decarboxylative coupling reactions makes it useful in synthetic organic chemistry as a catalyst or reagent, facilitating the formation of substituted pyridines with high efficiency .

Biological Studies

1. Interaction Studies:
Research has begun to explore how 5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid interacts with cellular pathways involved in inflammation and metabolic regulation. These studies are critical for understanding its potential role as a therapeutic agent in diseases characterized by dysregulated purinergic signaling .

2. Enzyme Inhibition:
Preliminary findings suggest that this compound may inhibit certain enzymes relevant to disease mechanisms, similar to other pyridine derivatives known for their enzyme inhibitory properties. Further studies are required to quantify these effects and explore their therapeutic relevance .

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid with structurally related pyridine derivatives, highlighting substituent effects, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid 5-Cyclopropylmethoxy, 3-methyl, 2-COOH C₁₂H₁₃NO₃ 219.24 Moderate solubility in polar aprotic solvents; stable under inert conditions Pharmaceutical intermediate; Suzuki coupling precursor
5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid 5-Cyclopropylmethoxy, 3-fluoro, 2-COOH C₁₁H₁₀FNO₃ 223.20 Enhanced electrophilicity due to fluorine; improved metabolic stability Agrochemical synthesis; kinase inhibitor scaffolds
5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic acid 5-Chloro, 2-(pyridinyloxy), 3-COOH C₁₂H₉ClN₂O₃ 264.67 High reactivity in nucleophilic substitutions; halogenated backbone Antibacterial agent intermediate; ligand in metal-catalyzed reactions
2-Methoxy-3-pyridinecarboxylic acid 2-Methoxy, 3-COOH C₇H₇NO₃ 153.13 High solubility in water; limited steric hindrance Precursor for heterocyclic compounds; corrosion inhibitors
5-Chloro-2-(cyclopropylmethoxy)pyridine-3-boronic acid 5-Chloro, 2-cyclopropylmethoxy, 3-B(OH)₂ C₉H₁₁BClNO₃ 227.45 Boronic acid enables Suzuki-Miyaura couplings; chloro group directs regioselectivity Cross-coupling reactions; functional material synthesis

Key Observations:

Substituent Effects on Reactivity :

  • The 3-methyl group in the target compound reduces electrophilicity at the pyridine ring compared to the 3-fluoro analog, which is more reactive in nucleophilic aromatic substitutions .
  • Halogenated derivatives (e.g., 5-chloro compounds) exhibit higher reactivity in cross-coupling reactions, with boronic acid derivatives (e.g., CAS 1987879-58-2) being pivotal in Suzuki-Miyaura catalysis .

Physicochemical Properties :

  • The cyclopropylmethoxy group universally improves metabolic stability across analogs, but its steric bulk reduces aqueous solubility compared to simpler methoxy derivatives (e.g., 2-methoxy-3-pyridinecarboxylic acid) .
  • Fluorine substitution increases lipophilicity (LogP ~1.8 vs. ~1.2 for the methyl analog), enhancing membrane permeability in drug candidates .

Applications :

  • The target compound is favored in kinase inhibitor synthesis due to balanced steric and electronic profiles, whereas boronic acid analogs are critical for biaryl bond formation in materials science .
  • Halogenated pyridines (e.g., 5-chloro derivatives) are prevalent in antibacterial and antifungal agents, leveraging halogen-bonding interactions with biological targets .

Biological Activity

Chemical Formula

  • Molecular Formula: C12H13NO3
  • Molecular Weight: 219.24 g/mol

Structural Characteristics

The compound features a pyridine ring substituted with a cyclopropylmethoxy group and a carboxylic acid functional group, which are critical for its biological interactions.

5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid is believed to interact with specific biological targets, including enzymes and receptors involved in various cellular pathways. While detailed mechanisms remain under investigation, preliminary studies suggest that it may modulate pathways related to inflammation and cell signaling.

Pharmacological Effects

Research indicates the following potential pharmacological activities:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of pyridine carboxylic acids exhibit antimicrobial properties. This compound may share similar characteristics, targeting bacterial cell walls or metabolic pathways.
  • Anti-inflammatory Effects: Pyridine derivatives have been noted for their anti-inflammatory effects in various models. The carboxylic acid group may contribute to these properties by inhibiting pro-inflammatory cytokines.
  • Antitumor Activity: There is emerging evidence that certain pyridine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Activity

A study conducted by Sun et al. (2015) focused on the synthesis of novel pyridine derivatives, including compounds similar to 5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid. The results indicated significant antimicrobial activity against several bacterial strains, suggesting potential therapeutic applications in treating infections .

Study 2: Anti-inflammatory Properties

In a study examining the anti-inflammatory effects of pyridine derivatives, researchers found that compounds with structural similarities to 5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acid significantly reduced the levels of inflammatory markers in vitro. This suggests that the compound could be beneficial in managing inflammatory diseases .

Study 3: Antitumor Activity

A recent investigation into the antitumor properties of pyridine derivatives demonstrated that certain compounds could inhibit cancer cell proliferation. The study highlighted the potential of these compounds in cancer therapy, particularly in targeting specific cancer types .

Comparative Analysis

Property/Activity5-(Cyclopropylmethoxy)-3-methylpyridine-2-carboxylic acidSimilar Pyridine Derivatives
Antimicrobial ActivityPotentially active against multiple strainsConfirmed activity in several studies
Anti-inflammatory EffectsInhibits pro-inflammatory cytokinesSimilar effects observed
Antitumor ActivityIndicated potential for cancer treatmentEstablished antitumor properties in other derivatives

Q & A

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations model transition states and charge distribution. For instance, Fukui indices identify nucleophilic/electrophilic sites, while molecular docking predicts binding affinity in biological studies. Software like Gaussian or Schrödinger Suite can simulate reaction pathways for carboxylate derivatization .

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